4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride
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Overview
Description
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL is a chemical compound with the molecular formula C4H10Cl2N4 and a molecular weight of 185.055 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL typically involves the reaction of imidazole derivatives with aminomethyl groups under specific conditions. One common method includes the use of a chlorinating agent to introduce the hydrochloride groups. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Scientific Research Applications
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering the function of the target molecule. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL include other imidazole derivatives such as:
- 1H-IMIDAZOL-4-YLMETHANAMINE
- 2-METHYL-1H-IMIDAZOLE-4-METHANAMINE
- 1H-IMIDAZOL-2-YLMETHANAMINE These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL lies in its specific aminomethyl substitution, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C4H10Cl2N4 |
---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-3-2-7-4(6)8-3;;/h2H,1,5H2,(H3,6,7,8);2*1H |
InChI Key |
XHBIWIXVEPNMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
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